molecular formula C7H10F3N3O3 B6260021 1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid CAS No. 1034470-42-2

1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid

Cat. No.: B6260021
CAS No.: 1034470-42-2
M. Wt: 241.2
InChI Key:
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Description

1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid is a compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated imidazole rings.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The pathways involved depend on the specific application but generally include binding to active sites and altering the conformation or reactivity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-aminoethyl)-1-dodecyl-2-methyl-4,5-dihydro-1H-imidazol-1-ium chloride
  • 1-(2-aminoethyl)-1-dodecyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazol-1-ium chloride

Uniqueness

Its trifluoroacetic acid component enhances its stability and solubility, making it more suitable for certain applications compared to similar compounds .

Properties

CAS No.

1034470-42-2

Molecular Formula

C7H10F3N3O3

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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